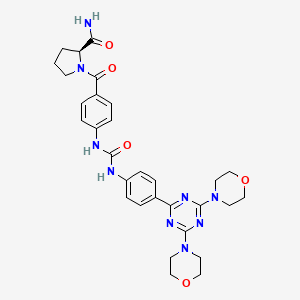
PI3Ka-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3Ka-IN-5 is a selective inhibitor of phosphatidylinositol-3-kinase alpha (PI3Kα), a critical lipid kinase involved in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a significant role in regulating cell growth, survival, and metabolism. Dysregulation of PI3Kα signaling is commonly associated with various cancers, making this compound a valuable compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3Ka-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PI3Ka-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
PI3Ka-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating cancers with dysregulated PI3Kα signaling.
Industry: Utilized in the development of new drugs targeting the PI3K pathway.
Mechanism of Action
PI3Ka-IN-5 exerts its effects by selectively inhibiting the catalytic activity of PI3Kα. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking downstream signaling events in the PI3K/AKT/mTOR pathway. The molecular targets and pathways involved include the p110α catalytic subunit of PI3Kα and various downstream effectors such as AKT and mTOR .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: A PI3Kα-specific inhibitor approved for the treatment of breast cancer.
GDC0077: Another PI3Kα isoform-specific inhibitor undergoing clinical trials.
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of hematologic malignancies.
Uniqueness of PI3Ka-IN-5
This compound is unique due to its high selectivity for PI3Kα and its potential to overcome resistance mechanisms associated with other PI3K inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C30H35N9O5 |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
(2S)-1-[4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H35N9O5/c31-25(40)24-2-1-11-39(24)27(41)21-5-9-23(10-6-21)33-30(42)32-22-7-3-20(4-8-22)26-34-28(37-12-16-43-17-13-37)36-29(35-26)38-14-18-44-19-15-38/h3-10,24H,1-2,11-19H2,(H2,31,40)(H2,32,33,42)/t24-/m0/s1 |
InChI Key |
XDXZHIQVJAQRGY-DEOSSOPVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


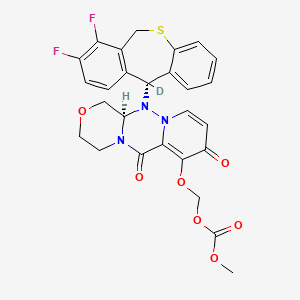
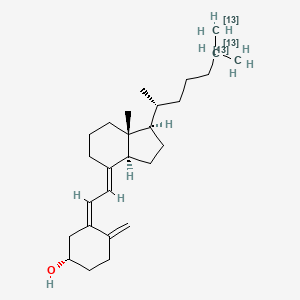
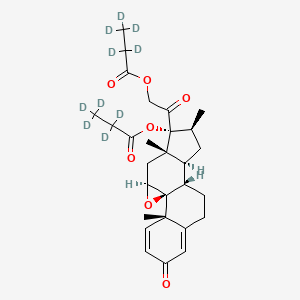
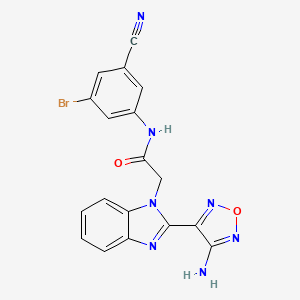
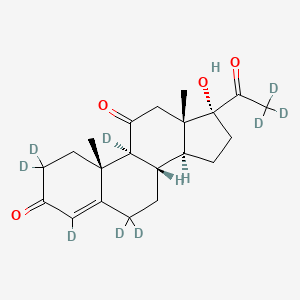

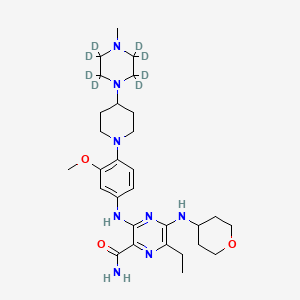

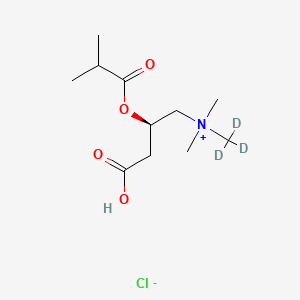
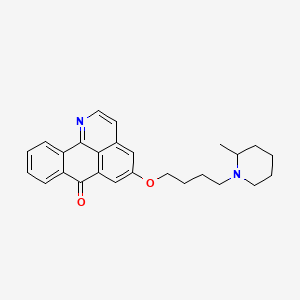

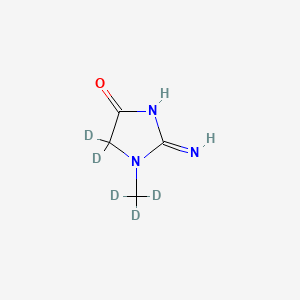
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)

